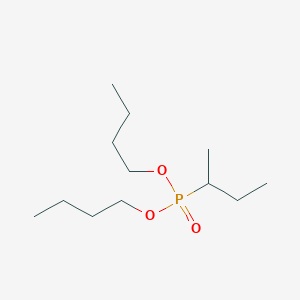
Dibutyl butan-2-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-methylpropyl)-, dibutyl ester (9CI) is an organophosphorus compound. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a (1-methylpropyl) group and two butyl ester groups. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-methylpropyl)-, dibutyl ester typically involves the esterification of phosphonic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Phosphonic acid+Butanol→Phosphonic acid, (1-methylpropyl)-, dibutyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-methylpropyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols and phosphonic acid.
Substitution: Various substituted phosphonic acid esters.
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-methylpropyl)-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which phosphonic acid, (1-methylpropyl)-, dibutyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups facilitate its entry into cells, where it can undergo hydrolysis to release active phosphonic acid derivatives. These derivatives can then interact with specific molecular pathways, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (1-methylpropyl)-, diethyl ester
- Phosphonic acid, (1-methylpropyl)-, dimethyl ester
- Phosphonic acid, (1-methylpropyl)-, dipropyl ester
Uniqueness
Phosphonic acid, (1-methylpropyl)-, dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties such as solubility and reactivity. Compared to its analogs, it may exhibit different biological activity and industrial applicability.
Propiedades
Número CAS |
100543-40-6 |
|---|---|
Fórmula molecular |
C12H27O3P |
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
1-[butan-2-yl(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H27O3P/c1-5-8-10-14-16(13,12(4)7-3)15-11-9-6-2/h12H,5-11H2,1-4H3 |
Clave InChI |
KBOOGSYKNKPHCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C(C)CC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
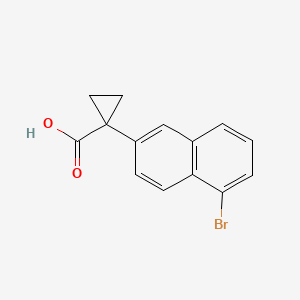
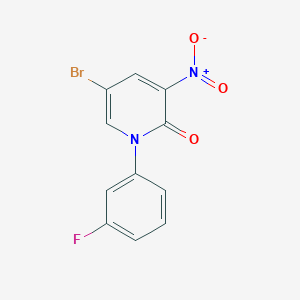
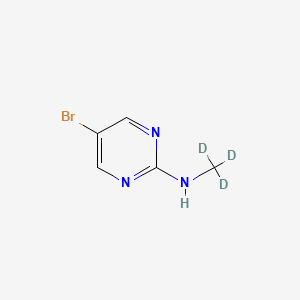
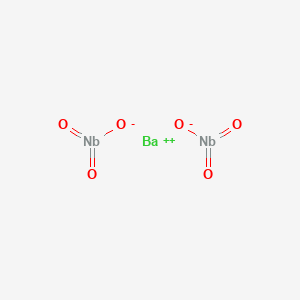
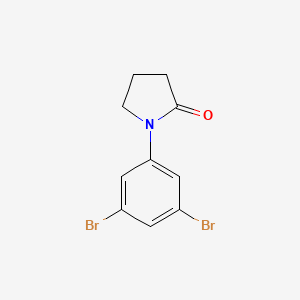
![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)

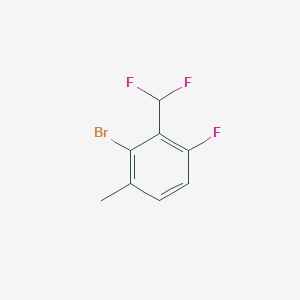
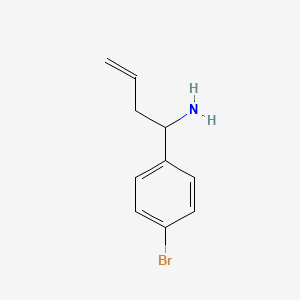

![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)
